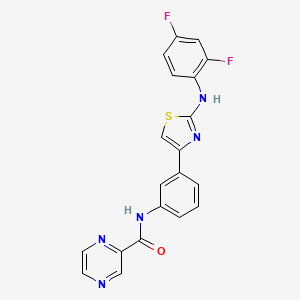

![molecular formula C21H15FN2O3 B2522561 2-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922055-35-4](/img/structure/B2522561.png)

2-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

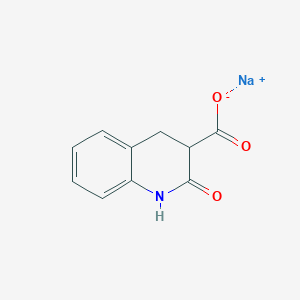

The compound "2-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide" is a fluorinated benzamide derivative, which is structurally related to a class of compounds that have been studied for their potential antitumor properties. The dibenzo[b,f][1,4]oxazepine core is a significant pharmacophore, and its derivatives are of interest in medicinal chemistry due to their biological activities .

Synthesis Analysis

The synthesis of related fluorinated benzamide compounds involves several steps, including acyl chlorination, coupling reactions, and cyclization processes. For instance, the synthesis of N-[2-(substituted benzothiazol-2-carbamoyl)phenyl]substituted-fluoro-benzamides involves the acyl chlorination of fluorobenzoic acids, followed by coupling with aminobenzoic acid and cyclization in the presence of acetic anhydride . Similarly, the synthesis of dibenz[b,f]oxazepin-11(10H)-ones utilizes a nucleophilic aromatic substitution (SNAr) methodology, which could be relevant for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of the compound includes a dibenzo[b,f][1,4]oxazepine ring system, which is a seven-membered heterocyclic moiety containing oxygen and nitrogen atoms. This structure is known to be a key feature in compounds with potential pharmacological activities . The presence of a fluorine atom in the molecule can significantly affect its electronic properties and reactivity due to the high electronegativity of fluorine .

Chemical Reactions Analysis

Fluorinated compounds such as the one described can undergo various chemical reactions. For example, the Fries rearrangement has been used to synthesize related compounds, which involves the rearrangement of acyl phenyl esters under thermal or catalytic conditions . Additionally, the presence of fluorine can facilitate nucleophilic substitution reactions, as seen in the synthesis of fluorinated benzoxazines and benzoxazepinones .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzamides and related compounds are influenced by the presence of the fluorine atom. Fluorine can increase the lipophilicity of the molecule, potentially improving its cell membrane permeability. The introduction of fluorine can also enhance the metabolic stability of the compound, making it less susceptible to biotransformation and potentially increasing its duration of action in biological systems . The specific properties of "this compound" would need to be determined experimentally, but it is likely to share some characteristics with other fluorinated compounds studied for their antitumor activities .

Aplicaciones Científicas De Investigación

Antitumor Activity

Fluorinated benzothiazoles, including compounds structurally similar to the queried molecule, have been synthesized and evaluated for their cytotoxic properties in vitro against various cancer cell lines. These compounds exhibit potent and selective inhibitory activity, suggesting potential applications in cancer research and therapy development. For example, studies have shown that fluorinated 2-(4-aminophenyl)benzothiazoles demonstrate cytotoxicity in sensitive human breast and other cancer cell lines while exhibiting minimal activity against nonmalignant cells, indicating a selective mechanism of action beneficial for antitumor strategies (Hutchinson et al., 2001).

Imaging and Diagnostic Applications

Radiofluorinated phenylbenzoxazole derivatives, similar in structural motifs to the queried compound, have been synthesized for use as positron emission tomography (PET) probes. These probes aim to image cerebral β-amyloid plaques in Alzheimer's disease, demonstrating the compound's potential utility in neurodegenerative disease diagnosis and progression monitoring. High affinity for Aβ aggregates and significant brain uptake in animal models suggest these derivatives' value in developing diagnostic agents (Cui et al., 2012).

Antimicrobial Activity

Compounds bearing the fluoro-benzamide group have been explored for their antimicrobial properties. For instance, microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine has led to promising antimicrobial analogs. These derivatives have shown significant activity against various bacterial and fungal strains, highlighting the potential of fluorinated benzamides in developing new antimicrobial agents (Desai et al., 2013).

Synthesis and Chemical Reactivity Studies

Research on the synthesis of fluorinated compounds, including those with benzoxazepine and benzothiazole cores, provides valuable insights into the chemical reactivity and potential applications of such molecules in diverse scientific fields. Studies have elaborated on methods to synthesize fluorinated heterocycles, revealing the nuanced reactivity of fluoro-benzamide derivatives and their utility in constructing complex molecular architectures for various applications (Meiresonne et al., 2015).

Mecanismo De Acción

Target of Action

A similar compound, 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine s-oxide derivatives, has been reported to selectively inhibit theDopamine D2 receptor .

Mode of Action

If it acts similarly to the aforementioned compound, it may bind to the Dopamine D2 receptor and inhibit its activity, leading to changes in neurotransmission .

Propiedades

IUPAC Name |

2-fluoro-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15FN2O3/c1-24-17-8-4-5-9-19(17)27-18-11-10-13(12-15(18)21(24)26)23-20(25)14-6-2-3-7-16(14)22/h2-12H,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRYJJEHGACYQIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(prop-2-yn-1-yl)-N-{1-[4-(trifluoromethyl)phenyl]ethyl}piperidine-4-carboxamide](/img/structure/B2522485.png)

![8-(4-bromophenyl)-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2522486.png)

![Tert-butyl (4aR,7aR)-4a-(hydroxymethyl)-2,3,4,5,7,7a-hexahydropyrano[2,3-c]pyrrole-6-carboxylate](/img/structure/B2522494.png)

![8-(4-chlorophenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2522495.png)

![[R,(+)]-beta-Methylcyclohexane-1-butanol](/img/structure/B2522497.png)

![(5,7-Diphenylpyrrolo[3,2-e]pyrimidin-4-yl)(3-pyridylmethyl)amine](/img/structure/B2522499.png)